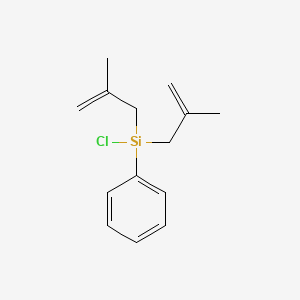
Chloro-bis(2-methylprop-2-enyl)-phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two 2-methylprop-2-enyl groups, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-bis(2-methylprop-2-enyl)-phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-2-enyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Chloro-bis(2-methylprop-2-enyl)-phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The 2-methylprop-2-enyl groups can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylsilane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Addition Reactions: Electrophiles such as halogens or acids are used in these reactions. The reactions are often conducted at low temperatures to control the reaction rate and selectivity.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the phenyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include more complex organosilicon molecules with additional functional groups.
Oxidation Reactions: Products include phenylsilane derivatives with oxidized functional groups.
科学研究应用
Chloro-bis(2-methylprop-2-enyl)-phenylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of new biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings. It is also used in the development of new materials for electronics and photonics.
作用机制
The mechanism of action of Chloro-bis(2-methylprop-2-enyl)-phenylsilane involves its ability to form stable bonds with various nucleophiles and electrophiles. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of new chemical bonds. The 2-methylprop-2-enyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
Chloro-diphenylsilane: Similar structure but with two phenyl groups instead of 2-methylprop-2-enyl groups.
Chloro-trimethylsilane: Similar structure but with three methyl groups instead of 2-methylprop-2-enyl and phenyl groups.
Chloro-methylphenylsilane: Similar structure but with one methyl group and one phenyl group instead of two 2-methylprop-2-enyl groups.
Uniqueness
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is unique due to the presence of both 2-methylprop-2-enyl groups and a phenyl group bonded to the silicon atom. This combination of functional groups provides the compound with distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H19ClSi |
|---|---|
分子量 |
250.84 g/mol |
IUPAC 名称 |
chloro-bis(2-methylprop-2-enyl)-phenylsilane |
InChI |
InChI=1S/C14H19ClSi/c1-12(2)10-16(15,11-13(3)4)14-8-6-5-7-9-14/h5-9H,1,3,10-11H2,2,4H3 |
InChI 键 |
CEBWYAGECQNOTC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C[Si](CC(=C)C)(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





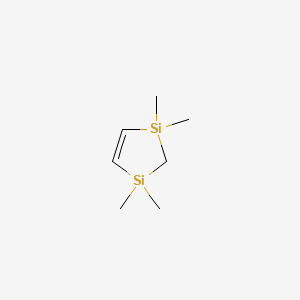
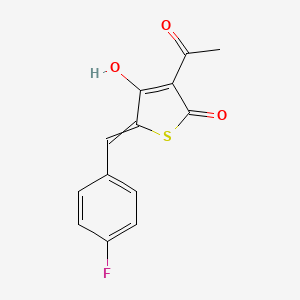
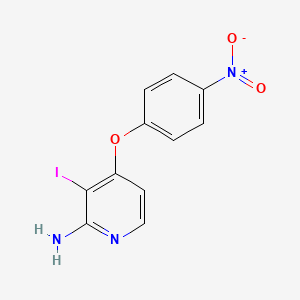
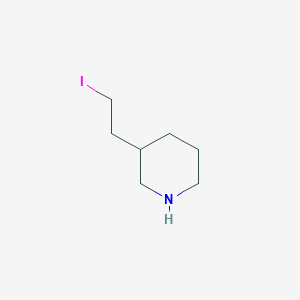
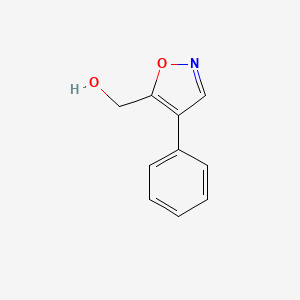


![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
